PF-06651481-00
Overview
Description
PF-06651481-00 is a chemical compound known as 4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile. It is an isomer of the dual Src/Abl kinase inhibitor Bosutinib. This compound was developed by Pfizer for research in kinase phosphatase biology .
Mechanism of Action
Target of Action
PF-06651481-00, also known as Bosutinib Isomer I, is primarily a Bcr-Abl inhibitor . The Bcr-Abl protein is a type of tyrosine kinase that is often associated with certain types of leukemia. By inhibiting this protein, this compound can potentially interfere with the growth and proliferation of cancer cells .
Mode of Action
As a Bcr-Abl inhibitor, this compound works by binding to the ATP-binding site of the Bcr-Abl protein, thereby preventing it from carrying out its kinase activity . This inhibition disrupts the signal transduction pathways that are essential for cancer cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Bcr-Abl signaling pathway. When the Bcr-Abl protein is inhibited, it can lead to the disruption of several downstream effects, including the regulation of cell growth and division, DNA repair, and apoptosis . Therefore, the inhibition of Bcr-Abl by this compound can potentially lead to the death of cancer cells .
Pharmacokinetics
It is also likely to be metabolized by the liver and excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the inhibition of the Bcr-Abl protein, leading to the disruption of signal transduction pathways essential for cancer cell growth and proliferation . This can potentially lead to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
The role of PF-06651481-00 in biochemical reactions is primarily related to its function as a kinase inhibitor. It interacts with enzymes such as Src and Abl kinases, potentially influencing their activity . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
As a kinase inhibitor, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as Src and Abl kinases . This binding can lead to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of PF-06651481-00 involves multiple steps, starting with the preparation of the quinoline core structure. The synthetic route typically includes:
Step 1: Formation of the quinoline core through a series of condensation reactions.
Step 2: Introduction of the methoxy and dichloro substituents on the phenyl ring.
Step 3: Attachment of the piperazinylpropoxy side chain.
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production: Industrial production methods would involve scaling up these reactions using large reactors and optimizing conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
PF-06651481-00 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, to form various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reactions are usually carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
PF-06651481-00 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving kinase inhibitors and their interactions with various targets.
Biology: The compound is utilized in cellular assays to study the effects of kinase inhibition on cell signaling pathways.
Medicine: this compound is investigated for its potential therapeutic applications in diseases where Src/Abl kinases play a critical role, such as certain cancers.
Comparison with Similar Compounds
PF-06651481-00 is compared with other similar compounds, such as:
Bosutinib: this compound is an isomer of Bosutinib, sharing similar kinase inhibition properties but differing in its chemical structure.
Imatinib: Another kinase inhibitor that targets Bcr-Abl, but with a different chemical structure and spectrum of activity.
Dasatinib: A multi-target kinase inhibitor with broader activity compared to this compound.
Crizotinib: Targets ALK and ROS1 kinases, differing in its primary targets and chemical structure.
Unique Features: this compound’s uniqueness lies in its specific inhibition of Src and Abl kinases, making it a valuable tool in kinase research.
Properties
CAS No. |
1391063-17-4 |
---|---|
Molecular Formula |
C26H29Cl2N5O3 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31) |
InChI Key |
YCLIWTLPTXAGPQ-UHFFFAOYSA-N |
SMILES |
N#CC1=C(NC2=CC(Cl)=C(OC)C(Cl)=C2)C3=CC(OC)=C(OCCCN4CCN(C)CC4)C=C3N=C1 |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06651481-00; PF 06651481 00; PF0665148100; Bosutinib Isomer I; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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